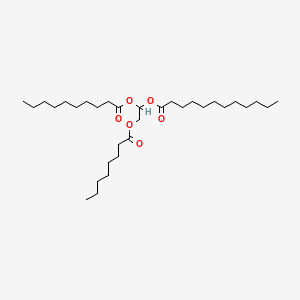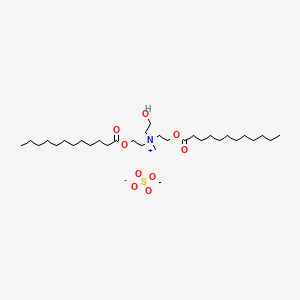
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a dibutoxyphosphinyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester typically involves multiple steps. One common approach is to start with benzoic acid and introduce the dibutoxyphosphinyl group through a phosphinylation reaction. This is followed by the introduction of the amino group and finally the esterification to form the ethyl ester. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism by which benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-amino-, methyl ester
- Benzoic acid, 4-methoxy-, ethyl ester
- Benzoic acid, 4-ethyl-, methyl ester
Uniqueness
Benzoic acid, 4-(((dibutoxyphosphinyl)methyl)amino)-, ethyl ester is unique due to the presence of the dibutoxyphosphinyl group, which can impart distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness can make it particularly valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
114416-21-6 |
|---|---|
Formule moléculaire |
C18H30NO5P |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
ethyl 4-(dibutoxyphosphorylmethylamino)benzoate |
InChI |
InChI=1S/C18H30NO5P/c1-4-7-13-23-25(21,24-14-8-5-2)15-19-17-11-9-16(10-12-17)18(20)22-6-3/h9-12,19H,4-8,13-15H2,1-3H3 |
Clé InChI |
GHBQKCSZZSETSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CNC1=CC=C(C=C1)C(=O)OCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















